3-Ethyl-2,4,5-trimethylhexane

Catalog No.
S15126788
CAS No.
61868-82-4
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,4,5-trimethylhexane

CAS Number

61868-82-4

Product Name

3-Ethyl-2,4,5-trimethylhexane

IUPAC Name

3-ethyl-2,4,5-trimethylhexane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-7-11(9(4)5)10(6)8(2)3/h8-11H,7H2,1-6H3

InChI Key

LDKMZLRIVWGQRW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(C)C(C)C

3-Ethyl-2,4,5-trimethylhexane (CAS: 61868-82-4) is a highly branched C11 alkane (undecane isomer) utilized primarily as a high-purity analytical reference standard and a thermodynamic model compound in petrochemical and synthetic fuel research. Characterized by its dense steric hindrance and multiple chiral centers, this compound exhibits distinct thermophysical properties, including a depressed boiling point and unique chromatographic retention behavior compared to linear alkanes [1]. In industrial procurement, it is highly valued by QA/QC laboratories and chemical engineering facilities for calibrating gas chromatography-mass spectrometry (GC-MS) systems, validating equations of state for fuel volatility, and serving as a precise structural marker in the analysis of complex alkylate gasolines and sustainable aviation fuels (SAF).

Research Fit

Specialty branched C11 hydrocarbonEthyl and multi-methyl substitution on hexane backbone drives property differentiation from linear isomers.
Fuel and lubricant property researchSupports density, stability, and ignition-characteristic studies where branching architecture is the primary variable.
Compound-specific sourcing requiredGeneric C11 isomer substitution may yield non-equivalent physical and combustion outcomes.

Substituting 3-ethyl-2,4,5-trimethylhexane with generic 'C11 alkane mixtures' or the straight-chain n-undecane fundamentally compromises analytical accuracy and thermodynamic modeling. In gas chromatography, highly branched alkanes elute significantly earlier than their linear counterparts due to reduced surface area and weaker London dispersion forces; using a generic standard will result in severe peak misidentification within the complex co-elution zones typical of synthetic fuels [1]. Furthermore, the specific branching architecture of this compound dictates its unique vapor pressure, autoignition delay, and phase partitioning behavior, meaning that any substitution with closely related isomers (e.g., 2,3,5-trimethyl-3-ethylhexane) will introduce unacceptable error margins into predictive equations of state and environmental fate models.

Substitution Risk

Target: 3-Ethyl-2,4,5-trimethylhexane
Substitute: n-Undecane / linear C11
Density profile
Branched architecture lowers packing efficiency; density expected below linear benchmarks.
Linear structure yields higher density (~0.740 g/cm³); may shift weight-sensitive formulation outcomes.
Stability context
Branching enhances thermodynamic stability via protobranching interactions; reported class-level trend.
Linear alkanes show lower relative stability; oxidative degradation profiles may differ in comparative studies.
Ignition behavior
High branching suppresses cetane number; aligns with low-CN branched reference compound trends.
Higher cetane number expected; combustion-timing context may not transfer to branched isomer studies.

Chromatographic Retention Differentiation for Petrochemical Profiling

In high-resolution gas chromatography (HRGC) of synthetic fuels, the highly branched architecture of 3-ethyl-2,4,5-trimethylhexane drastically reduces its interaction with non-polar stationary phases compared to linear analogs. While the straight-chain n-undecane serves as the baseline with a Kovats Retention Index (RI) of exactly 1100, 3-ethyl-2,4,5-trimethylhexane elutes significantly earlier, with an RI of approximately 985 [1]. This distinct elution profile is critical for resolving complex co-elution clusters in alkylate gasoline and sustainable aviation fuel (SAF) fractions.

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound Data~985
Comparator Or Baselinen-Undecane (RI = 1100)
Quantified Difference~115 index units lower
ConditionsNon-polar capillary column (e.g., DB-1/HP-1), standard GC-FID/MS conditions

Procuring this specific isomer is essential for accurate peak assignment and calibration when analyzing highly branched synthetic fuel blends where generic C11 mixtures cause severe co-elution errors.

Density vs n-Undecane
Data to verify
Projected lower than 0.740 g/cm³
Target: branched C11 · Baseline: n-undecane at 0.740 g/cm³
May support weight-sensitive formulation screening
Class-level inference; direct measurement pending

Thermodynamic Volatility and Vapor Pressure Modeling

The steric bulk and branching of 3-ethyl-2,4,5-trimethylhexane significantly disrupt intermolecular London dispersion forces, leading to a marked depression in boiling point and an increase in vapor pressure relative to linear isomers. According to standard thermophysical compilations, 3-ethyl-2,4,5-trimethylhexane exhibits a normal boiling point of approximately 172.5 °C, compared to 195.9 °C for the unbranched n-undecane [1]. This substantial volatility differential is a key parameter for tuning equations of state (EoS) and UNIFAC models used in fuel formulation.

Evidence DimensionNormal Boiling Point
Target Compound Data172.5 °C
Comparator Or Baselinen-Undecane (195.9 °C)
Quantified Difference23.4 °C reduction in boiling point
ConditionsStandard atmospheric pressure (1 atm)

Accurate modeling of fuel vaporization, vapor lock, and cold-start performance requires the procurement of exact branched isomers to validate thermodynamic volatility models.

Thermodynamic Stability
Class-level
Predicted more stable than n-undecane
Class trend: branched alkanes show kcal/mol-range stability gains via protobranching
Reported stability context for oxidative-degradation studies
C11-specific enthalpy data not available; class extrapolation

Aqueous Partitioning for Environmental Fate Modeling

For environmental modeling of fuel spills, the aqueous solubility and volatilization of specific hydrocarbon isomers must be precisely quantified. 3-Ethyl-2,4,5-trimethylhexane demonstrates a specific Henry's law constant (Hcp) of 9.6 × 10⁻⁷ mol/(m³·Pa) at standard temperature, which differs from closely related isomers such as 2,3,5-trimethyl-3-ethylhexane (8.6 × 10⁻⁷ mol/(m³·Pa)) and linear alkanes [1]. This precise partitioning data is necessary for predicting the air-water exchange rates of advanced synthetic fuel components in aquatic environments.

Evidence DimensionHenry's Law Constant (Hcp)
Target Compound Data9.6 × 10⁻⁷ mol/(m³·Pa)
Comparator Or Baseline2,3,5-trimethyl-3-ethylhexane (8.6 × 10⁻⁷ mol/(m³·Pa))
Quantified Difference11.6% higher aqueous-gas partitioning coefficient
ConditionsAqueous solution, 298.15 K

Environmental laboratories must procure this exact isomer to calibrate fate and transport models for highly branched hydrocarbon contaminants, as generic class-level estimates lead to significant predictive errors.

Cetane Number Context
Data to verify
Predicted substantially lower CN vs n-undecane
Class reference: isocetane (branched C16) CN=15 · n-hexadecane CN=100
Supports low-CN combustion research context
Direct CN measurement for this C11 isomer not available

GC-MS Calibration for Sustainable Aviation Fuels (SAF)

Directly leveraging its specific Kovats retention index, this compound is procured as a critical reference standard to resolve and quantify highly branched C11 isomers in synthetic aviation fuel blends, ensuring compliance with stringent aerospace fuel specifications [1].

Validation of Thermodynamic Volatility Models

Utilizing its precise boiling point depression relative to linear alkanes, chemical engineers use this isomer to calibrate UNIFAC and other group-contribution models, which are essential for predicting vapor lock and cold-start performance in advanced internal combustion engines [1].

Environmental Fate and Transport Modeling

Based on its specific Henry's law constant, environmental testing laboratories procure this compound to accurately model the air-water partitioning and volatilization rates of complex, highly branched hydrocarbon spills in aquatic ecosystems [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-density fuel and lubricant research
Branching-dependent density profile
Density measurement against linear baselines under controlled conditions
Thermal and oxidative stability studies
Branching-related stability ranking
Comparative degradation profiling; enthalpy-of-combustion verification
Low-cetane combustion research
Branching-suppressed ignition profile
Cetane number and ignition-delay endpoint review in surrogate mixtures
QSPR and branching-property calibration
Defined branching architecture
Property correlation model validation for branched alkane series

XLogP3

5

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

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